Substrate Specificity for L-Rhamnose Isomerase: L-Lyxose vs. L-Xylose
L-Lyxose demonstrates a distinct and quantifiable advantage as a substrate for L-rhamnose isomerase (L-RhI) compared to its epimer L-xylose. Kinetic analysis reveals that L-RhI from Pseudomonas stutzeri exhibits substantial activity toward L-lyxose, with a reported Vmax of 240 U/mg and a Km of 11 mM for the most preferred substrate, L-rhamnose, placing L-lyxose among the highly active substrates for this enzyme [1]. In stark contrast, the same enzyme shows 'poor activity' with L-xylose, highlighting a critical functional divergence based on C-2 stereochemistry [2]. This differential recognition is crucial for enzymatic synthesis pathways, where L-lyxose can be selectively isomerized to L-xylulose, a reaction that is inefficient or non-existent with L-xylose [1].
| Evidence Dimension | Relative activity as a substrate for L-rhamnose isomerase (L-RhI) |
|---|---|
| Target Compound Data | Active substrate; one of the preferred substrates after L-rhamnose. |
| Comparator Or Baseline | L-Xylose |
| Quantified Difference | Qualitatively 'poor activity' vs. 'active substrate'. |
| Conditions | In vitro enzyme assay using purified His-tagged L-rhamnose isomerase from Pseudomonas stutzeri. |
Why This Matters
This specificity dictates that L-lyxose, and not L-xylose, is the appropriate substrate for biotransformations involving L-RhI, a key enzyme in rare sugar production and metabolic engineering.
- [1] Leang K, et al. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity. Biochimica et Biophysica Acta (BBA) - General Subjects. 2004;1674(1):68-77. View Source
- [2] BRENDA Enzyme Database. EC 5.3.1.3 - D-arabinose isomerase. Entry on substrate specificity. Available at: https://www.brenda-enzymes.info/. View Source
